3'-Bromo-4'-methylacetophenone

Anticancer Cytotoxicity Cell-based assays

3'-Bromo-4'-methylacetophenone is essential for Mansonone E total synthesis and as Siponimod Impurity 29 for ANDA validation. Its unique 3'-bromo-4'-methyl pattern is critical for cross-coupling and QC methods; substitutions are not viable. Sourced for R&D with full characterization, ensuring analytical accuracy and synthetic reliability.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 40180-80-1
Cat. No. B104063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-4'-methylacetophenone
CAS40180-80-1
Synonyms1-(3-Bromo-4-methylphenyl)ethanone;  3-Bromo-4-methylacetophenone
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C)Br
InChIInChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
InChIKeyPDJLFESXPVLVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Bromo-4'-methylacetophenone (CAS 40180-80-1): A Strategic Halogenated Acetophenone Building Block for Medicinal Chemistry and Analytical Reference Standards


3'-Bromo-4'-methylacetophenone (CAS 40180-80-1, C9H9BrO, MW 213.07 g/mol) is a brominated aromatic ketone bearing a methyl group at the 4' position and a bromine substituent at the 3' position [1]. This substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from other bromoacetophenone isomers and methyl-substituted analogs. The compound serves as a critical intermediate in the total synthesis of the antitumor natural product mansonone E and is officially designated as Siponimod Impurity 29, providing a unique dual utility in both synthetic chemistry and pharmaceutical quality control [2][3].

Why 3'-Bromo-4'-methylacetophenone Cannot Be Replaced by 4'-Bromoacetophenone or 3'-Bromoacetophenone in Critical Applications


Simple substitution with other bromoacetophenone isomers is not viable for applications requiring the specific 3'-bromo-4'-methyl substitution pattern. The combination of the bromine atom at the 3' position and the methyl group at the 4' position creates a unique electronic and steric environment that governs reactivity in cross-coupling reactions and influences biological target engagement . Furthermore, for regulatory analytical work, only 3'-bromo-4'-methylacetophenone matches the exact chemical structure of Siponimod Impurity 29, making alternative bromoacetophenones unsuitable as reference standards for method validation or quality control [1].

Quantitative Differentiation of 3'-Bromo-4'-methylacetophenone: Direct Comparative Evidence for Scientific Procurement


Antiproliferative Activity: Comparative GI50 Values in Breast Cancer and Glioblastoma Cell Lines

3'-Bromo-4'-methylacetophenone demonstrates differential antiproliferative activity across cancer cell lines. In the MDA-MB-231 breast cancer line, it exhibits a GI50 of 100 µM, while in the U-87 glioblastoma line, it shows a lower GI50 of 60 µM .

Anticancer Cytotoxicity Cell-based assays

Total Synthesis Efficiency: 34% Overall Yield in Mansonone E Total Synthesis from This Specific Building Block

The total synthesis of the antitumor sesquiterpene quinone mansonone E was accomplished in six steps with an overall yield of 34% starting from commercially available 3'-bromo-4'-methylacetophenone [1]. The 3'-bromo-4'-methyl substitution pattern is essential for the thermal ring expansion and intramolecular 1,3-alkoxy exchange steps that form the 1,2-naphthoquinone tricyclic core [2].

Total synthesis Natural product Synthetic methodology

Regulatory Identity: Official Designation as Siponimod Impurity 29 for ANDA Analytical Method Development

3'-Bromo-4'-methylacetophenone is officially recognized as Siponimod Impurity 29 (CAS 40180-80-1) and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This designation is specific to the 3'-bromo-4'-methyl substitution pattern; other bromoacetophenone isomers do not match this impurity profile.

Pharmaceutical impurity Reference standard Analytical method validation

Physicochemical Profile: LogP and Melting Point Differentiation from Key Analogs

3'-Bromo-4'-methylacetophenone exhibits a calculated LogP of 2.96 and a melting point range of 42-46°C (lit.) [1][2]. In contrast, the closely related 3'-bromoacetophenone (lacking the 4'-methyl group) has a density of ~1.498 g/mL at 20°C and is a liquid at room temperature with a melting point of 7-11°C .

Physicochemical properties Lipophilicity Solid-state properties

Optimal Research and Industrial Applications for 3'-Bromo-4'-methylacetophenone Based on Quantitative Evidence


Total Synthesis of Mansonone E and Related Antitumor Quinones

Use as the starting material for the 6-step, 34% overall yield total synthesis of mansonone E, a potent topoisomerase I/II inhibitor with antitumor activity [1]. The 3'-bromo-4'-methyl substitution pattern is integral to the thermal ring expansion and intramolecular 1,3-alkoxy exchange steps that construct the 1,2-naphthoquinone tricyclic framework [2].

Pharmaceutical Reference Standard for Siponimod Impurity Profiling

Employ as Siponimod Impurity 29 (CAS 40180-80-1) for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for the multiple sclerosis drug Siponimod (BAF312) [3]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, and can serve as a reference standard with traceability to USP or EP pharmacopeial standards [4].

Structure-Activity Relationship (SAR) Studies in Glioblastoma Research

Utilize as a tool compound or building block in glioblastoma-focused SAR studies based on its differential antiproliferative activity (GI50 = 60 µM in U-87 glioblastoma cells) compared to breast cancer cells (GI50 = 100 µM in MDA-MB-231) . This cell line selectivity suggests utility in developing glioblastoma-targeted agents.

Suzuki-Miyaura Cross-Coupling Reactions for Complex Molecule Construction

Leverage the aryl bromide functionality at the 3' position for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups [5]. This reactivity enables the rapid generation of structurally diverse analogs for medicinal chemistry programs, particularly those targeting anti-inflammatory, analgesic, or anticancer pathways .

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